molecular formula C8H12N2O2 B3351942 Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate CAS No. 40889-84-7

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B3351942
CAS RN: 40889-84-7
M. Wt: 168.19 g/mol
InChI Key: WEYOYBYZVYWREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05554579

Procedure details

Ethyl 1-methyl-4-nitro-2-pyrrolecarboxylate (16.0 g, 0.081 mol) (M. J. Weiss, J. S. Webb and J. M. Smith, J. Amer. Chem. Soc., 79, 1266 (1957)) is dissolved in (200 mL) ethanol and (1.60 g) of 10% platinum on carbon is then added. The mixture is shaken for 16 hours in a PARR hydrogenator. The catalyst is removed by filtration through a pad of celite and the filtrate is concentrated in vacuo to a yellow oil. The oil is carried on directly without purification.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-])=O)[CH:4]=[C:3]1[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C(O)C.[Pt]>[NH2:7][C:5]1[CH:4]=[C:3]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:2]([CH3:1])[CH:6]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.6 g
Type
catalyst
Smiles
[Pt]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is shaken for 16 hours in a PARR hydrogenator
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo to a yellow oil
CUSTOM
Type
CUSTOM
Details
directly without purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NC=1C=C(N(C1)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.